molecular formula C39H53N3O4 B1192567 E-37P

E-37P

Cat. No. B1192567
M. Wt: 627.87
InChI Key: IXCMBYPRCXSXPO-WADZXKEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E-37P is a potent antiproliferative agent.

Scientific Research Applications

  • Precision Stark Spectroscopy in Sodium Rydberg Atoms

    • The study by Beterov and Ryabtsev (1998) focuses on the fine structure of the microwave transition 37P-37S in sodium Rydberg atoms in a weak electric field. This research contributes to the understanding of scalar and tensor polarizabilities of the 37P level and is significant for precision measurements in atomic physics (Beterov & Ryabtsev, 1998).
  • Nuclear Structure Investigations using Decay Spectroscopy

    • Steiger et al. (2015) conducted a study on the β decays of neutron-rich isotopes, including 37Al, which leads to understanding the nuclear structure of elements like 37Si. This research provides insights into the changes in classical shell gaps and nuclear configurations (Steiger et al., 2015).
  • Aminosteroid Derivatives Synthesis and Bioavailability

    • Ayan et al. (2014) explored the synthesis and bioavailability of aminosteroid derivatives, including E-37P. The study aimed at enhancing the effectiveness of these compounds, which show antiproliferative activity against different cancer cell lines (Ayan et al., 2014).
  • Break of L-S Coupling and Double Stark Resonance in Rydberg Atoms

    • Research by Ryabtsev and Tretyakov (2002) delves into the spectrum of the 36P → 37P two-photon microwave transition in Rydberg atoms of sodium. This study contributes to the understanding of phenomena like the break of L-S coupling in atomic physics (Ryabtsev & Tretyakov, 2002).
  • Solid-State NMR Spectroscopy of Quadrupolar Halogens

    • Bryce and Sward (2006) provided a comprehensive review of solid-state nuclear magnetic resonance data for halogens, including chlorine-37. This research is relevant to the understanding of quadrupolar coupling constants and electric field gradient tensors (Bryce & Sward, 2006).
  • Dynamic Modulus Predictive Model Calibration

    • Georgouli, Loizos, and Plati (2016) worked on calibrating a model for estimating dynamic modulus, which included evaluations of models like Witczak 1-37A. This is significant in the field of construction and building materials (Georgouli et al., 2016).
  • Measurement of Solar Electron Neutrino Flux

    • Cleveland et al. (1998) reviewed the Homestake Solar Neutrino Detector, which uses the reaction involving Chlorine-37 to measure solar neutrino flux. This research is important in the field of astrophysics and solar studies (Cleveland et al., 1998).

properties

Molecular Formula

C39H53N3O4

Molecular Weight

627.87

IUPAC Name

1-((2-Naphthoyl)-L-prolyl)-4-((2S,3S,5S,8R,9S,10S,13S,14S,17S)-3,17-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-2-yl)piperazine

InChI

InChI=1S/C39H53N3O4/c1-38-16-15-31-29(30(38)13-14-35(38)44)12-11-28-23-34(43)33(24-39(28,31)2)40-18-20-41(21-19-40)37(46)32-8-5-17-42(32)36(45)27-10-9-25-6-3-4-7-26(25)22-27/h3-4,6-7,9-10,22,28-35,43-44H,5,8,11-21,23-24H2,1-2H3/t28-,29-,30-,31-,32-,33-,34-,35-,38-,39-/m0/s1

InChI Key

IXCMBYPRCXSXPO-WADZXKEOSA-N

SMILES

C[C@@]12[C@@H](O)CC[C@@]1([H])[C@]3([H])CC[C@@]4([H])C[C@H](O)[C@@H](N5CCN(C([C@H]6N(C(C7=CC=C8C=CC=CC8=C7)=O)CCC6)=O)CC5)C[C@]4(C)[C@@]3([H])CC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

E37P;  E 37P;  E-37P

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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